4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide
Description
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a trifluoromethyl (-CF₃) group at the 4-position and a carboxamide (-CONH₂) group at the 1-position. This structure combines the steric rigidity of the bicyclic system with the electronic effects of the trifluoromethyl group, making it a valuable intermediate in medicinal chemistry and drug discovery.
The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties in drug candidates .
Properties
Molecular Formula |
C10H14F3NO |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)9-4-1-8(2-5-9,3-6-9)7(14)15/h1-6H2,(H2,14,15) |
InChI Key |
XYGFVDFIBJHLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Introduction of the trifluoromethyl group onto the bicyclo[2.2.2]octane framework.
- Conversion of the carboxylic acid or ester precursor at the 1-position into the corresponding carboxamide.
This approach typically starts from bicyclo[2.2.2]octane-1-carboxylic acid derivatives, which are functionalized to introduce the trifluoromethyl substituent at the 4-position, followed by amidation reactions.
Trifluoromethylation Methods
Trifluoromethylation is a critical step and can be achieved by several methods:
Electrophilic trifluoromethylation: Using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of catalysts (e.g., copper or silver salts) under controlled temperature and solvent conditions to ensure regioselectivity and high yield.
Nucleophilic trifluoromethylation: Employing trifluoromethyl anion equivalents like the Ruppert–Prakash reagent (TMS-CF3) under basic conditions, although this is less common for bicyclic systems due to steric hindrance.
Radical trifluoromethylation: Utilizing radical initiators to introduce the CF3 group, often under photochemical or thermal conditions, which may require careful control to avoid side reactions.
Amidation of Carboxylic Acid Derivatives
Once the trifluoromethylated bicyclo[2.2.2]octane-1-carboxylic acid or ester is obtained, conversion to the carboxamide is typically performed by:
Activation of the carboxylic acid: Using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides to form reactive intermediates.
Reaction with ammonia or amine sources: Ammonia gas, ammonium salts, or amines are reacted with the activated acid derivative to yield the carboxamide.
Alternative direct amidation: Under catalytic conditions (e.g., using boron catalysts or transition metals), direct amidation of the acid with ammonia can be achieved under milder conditions.
Industrial and Scalable Synthesis
Industrial synthesis may employ:
Continuous flow reactors: For precise control of reaction parameters, improving yield and purity.
Optimized catalysts and solvents: To enhance selectivity and reduce by-products.
Advanced purification techniques: Such as chromatography or crystallization to isolate the pure carboxamide product.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents / Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material | Bicyclo[2.2.2]octane-1-carboxylic acid | Base bicyclic acid precursor |
| 2 | Trifluoromethylation | CF3I or trifluoromethyl sulfonate, catalyst, solvent (e.g., dichloromethane), controlled temperature | Introduction of trifluoromethyl group at 4-position |
| 3 | Activation | DCC or EDC, DMAP catalyst | Formation of activated ester or anhydride intermediate |
| 4 | Amidation | Ammonia or ammonium salt, solvent (e.g., THF), room temperature or mild heating | Conversion to this compound |
Reaction Analysis and Optimization
Reaction Yields and Purity
The trifluoromethylation step typically yields 70–85% of the desired trifluoromethylated acid intermediate, depending on catalyst and reaction time.
Amidation yields are generally high (80–95%) when using activated intermediates and optimized conditions.
Key Parameters Affecting Synthesis
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Elevated temperatures may increase reaction rate but risk side reactions; mild to moderate temperatures preferred |
| Solvent choice | Polar aprotic solvents (e.g., dichloromethane, THF) favor trifluoromethylation and amidation efficiency |
| Catalyst presence | Transition metal catalysts improve trifluoromethylation selectivity and yield |
| Reaction time | Optimized to balance conversion and minimize decomposition |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Application Scale |
|---|---|---|---|
| Electrophilic trifluoromethylation | High selectivity, well-established reagents | Requires careful handling of reagents, catalyst cost | Laboratory to industrial |
| Radical trifluoromethylation | Potential for mild conditions | Possible side reactions, less regioselective | Mainly laboratory scale |
| Nucleophilic trifluoromethylation | Useful for certain substrates | Steric hindrance issues with bicyclics | Limited for this compound |
| Direct amidation | Simplifies synthesis steps | May require harsh conditions or catalysts | Industrial and lab scale |
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bicyclo[2.2.2]octane ring system provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane Carboxylic Acid Derivatives
Key Insights :
- The carboxylic acid derivatives exhibit enhanced biological activity due to hydrogen-bonding capabilities. For example, bicyclo[2.2.2]octane-1-carboxylic acid shows exceptional antifibrinolytic activity, attributed to its rigid structure optimizing interactions with target enzymes .
- The trifluoromethyl analog (4-(Trifluoromethyl)-bicyclo[2.2.2]octane-1-carboxylic acid) is prioritized in fluorinated drug design for improved bioavailability .
Carboxamide and Ester Derivatives
Key Insights :
- Carboxamide derivatives (e.g., the N-hydroxy variant) are tailored for specific biological targets, such as diabetes or coagulation disorders, by modifying substituents on the bicyclic core .
- Ester derivatives (e.g., methyl or tert-butyl esters) are often used as synthetic precursors due to ease of hydrolysis to carboxylic acids .
Trifluoromethyl-Substituted Bicyclo[2.2.2]octane Derivatives
Key Insights :
- The trifluoromethyl group significantly increases metabolic stability and membrane permeability. For example, [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol is used in high-value agrochemicals and pharmaceuticals .
- Amine derivatives (e.g., 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride) are versatile intermediates for coupling with carboxylic acids or sulfonamides .
Biological Activity
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide is a bicyclic compound notable for its trifluoromethyl group, which significantly influences its biological activity and potential applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Structural Characteristics
The compound features a bicyclo[2.2.2]octane framework, which is characterized by its unique three-dimensional structure that can enhance interaction with biological targets. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, attributes that are advantageous in drug design.
Key Findings from Related Compounds
- Antimalarial Activity :
- Antitrypanosomal Activity :
The mechanisms through which this compound exerts its biological effects likely involve:
- Interaction with Enzymatic Targets : The trifluoromethyl group may facilitate binding to hydrophobic pockets in target proteins or enzymes, modulating their activity.
- Influence on Lipophilicity : Enhanced lipophilicity can improve cell membrane permeability, allowing for better bioavailability and interaction with cellular targets.
Study on Antimalarial Potency
A study conducted on various bicyclic compounds revealed that modifications to the bicyclo[2.2.2]octane core significantly impacted their antimalarial activity. The most effective derivatives were those that maintained structural integrity while optimizing interactions with biological targets .
Synthesis and Biological Evaluation
Research into synthetic routes for this compound indicates that controlled reaction conditions are vital for achieving high yields and purity . Subsequent biological evaluations suggest potential applications in treating tropical diseases due to their observed activities against resistant strains of pathogens.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Bicyclic structure with trifluoromethyl group | Potential antimalarial and antitrypanosomal | TBD |
| 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | Similar bicyclic structure | Antimalarial | 0.84-0.99 |
| Bicyclo[3.3.0]octane derivatives | Different bicyclic framework | Varies widely based on structure | Varies |
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide?
Methodological Answer:
The synthesis of this compound requires careful optimization of bicyclo[2.2.2]octane scaffold formation and trifluoromethyl group introduction. A two-step approach is often employed:
Scaffold Construction : Utilize Diels-Alder reactions or catalytic cyclization of strained alkenes to form the bicyclo[2.2.2]octane core .
Trifluoromethylation : Introduce the -CF₃ group via nucleophilic trifluoromethylation using TMSCF₃ or electrophilic reagents like Umemoto’s reagent .
Carboxamide Formation : Couple the carboxylic acid derivative (e.g., 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid) with amines using EDCI/HOBt or other coupling agents .
Purification : Recrystallization (solvent selection based on polarity gradients) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Basic: Which analytical techniques are critical for validating the structural and chemical integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclo[2.2.2]octane geometry and carboxamide linkage. ¹⁹F NMR verifies trifluoromethyl group integration .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (e.g., C₁₀H₁₂F₃NO) and detects trace impurities .
- FTIR : Peaks at ~1680 cm⁻¹ (amide C=O) and 1120–1250 cm⁻¹ (C-F stretching) confirm functional groups .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclo framework .
Advanced: How can researchers address contradictory data in reaction yields for bicyclo[2.2.2]octane derivatives under varying conditions?
Methodological Answer:
Discrepancies often arise from uncontrolled variables. A systematic approach includes:
Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading, solvent polarity) .
In Situ Monitoring : Techniques like ReactIR track intermediate formation, identifying kinetic bottlenecks .
Reproducibility Checks : Replicate reactions in inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference, common in trifluoromethylation steps .
Data Normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for isolation losses .
Advanced: What computational methods predict the reactivity of the trifluoromethyl group in this compound for targeted derivatization?
Methodological Answer:
Computational tools guide functionalization strategies:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the -CF₃ group. B3LYP/6-31G* is a common basis set .
- Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar aprotic solvents (e.g., DMF, THF) .
- Docking Studies : Predict binding interactions if the compound is used in biological assays (e.g., enzyme inhibition). AutoDock Vina with force fields like AMBER is recommended .
Advanced: How can researchers optimize the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
Stability studies should focus on:
pH-Dependent Degradation : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) across pH 1–10. Monitor via HPLC for decomposition products (e.g., carboxylic acid from amide hydrolysis) .
Light/Oxygen Sensitivity : Store solutions in amber vials under nitrogen. Add antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Thermal Analysis (DSC/TGA) : Identify melting points and thermal decomposition thresholds to guide storage temperatures .
Basic: What are the best practices for resolving stereochemical uncertainties in the bicyclo[2.2.2]octane framework?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/IPA to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Differentiates diastereomers by analyzing Cotton effects in IR spectra .
- Synthetic Correlation : Compare spectroscopic data with known bicyclo[2.2.2]octane derivatives (e.g., 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer:
- Analog Synthesis : Modify the carboxamide group (e.g., replace -NH₂ with -NMe₂) and trifluoromethyl position .
- Biological Assays : Test analogs in dose-response curves (e.g., IC₅₀ in enzyme inhibition assays). Use ANOVA to compare potency .
- QSAR Modeling : Develop regression models linking electronic (Hammett σ) or steric (Taft Es) parameters to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
